molecular formula C9H9N5O B1435225 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2095410-85-6

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1435225
CAS No.: 2095410-85-6
M. Wt: 203.2 g/mol
InChI Key: CCPJDQAIBXVZTM-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a pyrazine moiety

Scientific Research Applications

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

Safety and Hazards

The safety information for a similar compound, 1-Methyl-3-phenylpiperazine, includes hazard statements H301 - H314, indicating that it is toxic if swallowed and causes severe skin burns and eye damage .

Future Directions

The compound has gained increasing attention in recent years due to its potential. It is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Biochemical Analysis

Biochemical Properties

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes and influencing cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . It can modulate gene expression by affecting transcription factors and signaling molecules, leading to changes in cellular metabolism and function. For instance, this compound has been shown to alter the expression of genes involved in antioxidant defense and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can also have biological activity . Over time, the effects of this compound on cellular function may change, with potential long-term impacts on cell viability and metabolism observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby affecting cellular redox states and metabolic balance . Additionally, this compound can modulate the levels of metabolites involved in energy production and cellular signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with target biomolecules and exerts its effects . This compound may be directed to particular organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can significantly impact its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyrazinecarboxylic acid with hydrazine derivatives, followed by methylation and subsequent cyclization to form the desired pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or rhodium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-methyl-5-pyrazin-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-14-8(9(10)15)4-6(13-14)7-5-11-2-3-12-7/h2-5H,1H3,(H2,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPJDQAIBXVZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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